Positional Isomerism and Predicted Acidity Differentiate 5-yl from 4-methyl Imidazole Oximes
The 5-yl substitution pattern in (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (CAS 35670-63-4) imparts distinct electronic properties compared to its 4-methyl isomer (CAS 112006-31-2). While direct experimental pKa data for the target compound is unavailable, the predicted pKa of the 4-methyl isomer (10.37±0.10) serves as a baseline comparator, highlighting the influence of substituent position on acidity. This difference in electronic character is a critical selection factor for applications such as pH-dependent reactivity and coordination chemistry, where the 5-yl compound is expected to exhibit different protonation behavior [1].
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1H-Imidazole-5-carboxaldehyde, 4-methyl-, oxime (CAS 112006-31-2) with predicted pKa = 10.37±0.10 |
| Quantified Difference | Not quantifiable due to lack of target data, but the difference in substitution pattern (5-yl vs. 4-methyl) is known to alter electronic properties. |
| Conditions | Predicted values based on chemical structure, not experimental measurement. |
Why This Matters
The different substitution pattern on the imidazole ring directly impacts the compound's acidity and electronic environment, which are crucial parameters for reactions like metal coordination, nucleophilic addition, and biological target engagement.
- [1] Abuskhuna, S. M., et al. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology, 10(1), 1-5. View Source
